Methyl[3-(2-bromoethoxy)phenyl]acetate
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Overview
Description
Methyl[3-(2-bromoethoxy)phenyl]acetate: is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl[3-(2-bromoethoxy)phenyl]acetate typically begins with commercially available starting materials such as 3-hydroxyphenylacetic acid and 2-bromoethanol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl[3-(2-bromoethoxy)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted phenylacetates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl[3-(2-bromoethoxy)phenyl]acetate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound may be used in the development of new drugs due to its potential biological activity.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl[3-(2-bromoethoxy)phenyl]acetate depends on its specific application. In general, the compound may interact with biological targets through its functional groups, leading to various biochemical effects. The bromine atom and ester group are likely involved in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Methyl[3-(2-chloroethoxy)phenyl]acetate
- Methyl[3-(2-fluoroethoxy)phenyl]acetate
- Methyl[3-(2-iodoethoxy)phenyl]acetate
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity and chemical properties of these compounds.
- Biological Activity: The biological activity may vary depending on the halogen atom, influencing the compound’s potential applications in medicine and industry.
Properties
IUPAC Name |
methyl 2-[3-(2-bromoethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRDMADHUMBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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